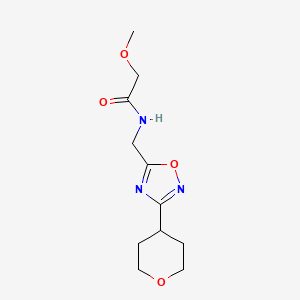

2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a methoxy group, a tetrahydropyran ring, and an oxadiazole moiety, making it an interesting subject for chemical research and development.

Properties

IUPAC Name |

2-methoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-16-7-9(15)12-6-10-13-11(14-18-10)8-2-4-17-5-3-8/h8H,2-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHFAMWEKGPREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NC(=NO1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydropyranyl group.

Methoxy Group Addition: The methoxy group is usually introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Final Coupling: The final step involves coupling the oxadiazole and tetrahydropyran intermediates with acetamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyacetic acid, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may serve as a lead compound for drug development. Its structural features can be optimized to enhance its pharmacokinetic and pharmacodynamic properties, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-thiadiazol-5-yl)methyl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-triazol-5-yl)methyl)acetamide: Contains a triazole ring instead of an oxadiazole ring.

2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 2-methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

2-Methoxy-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{16}N_{4}O_{3}

- Molecular Weight : 252.28 g/mol

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing oxadiazole moieties have been reported to inhibit cancer cell proliferation effectively.

A comparative study indicated that certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cells. The best-performing compounds had IC50 values as low as 1.1 μM for MCF-7 cells, suggesting strong antiproliferative activity .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Research has highlighted that oxadiazole-containing compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus, which are common pathogens associated with various infections .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Key Enzymes : Compounds with similar structures have been identified to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced cell proliferation in cancer cells .

- Disruption of Cell Membranes : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis and death .

Case Studies

Several case studies have documented the efficacy of related compounds:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound, and how do temperature and solvent selection impact yield?

The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring. Key steps include:

- Oxadiazole formation : Cyclization under dehydrating conditions (e.g., POCl₃ or PCl₅) at 80–100°C for 4–6 hours in DMF .

- Acetamide coupling : Reacting intermediates with chloroacetyl chloride in the presence of triethylamine or K₂CO₃ at room temperature .

- Purification : Recrystallization (ethanol/methanol) or silica gel chromatography (ethyl acetate/hexane) to isolate the product . Temperature control (±2°C) and anhydrous solvents (DMF, THF) minimize side reactions like hydrolysis or dimerization .

Q. Which spectroscopic and chromatographic methods are critical for structural validation, and what spectral signatures confirm successful synthesis?

- NMR :

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.3–3.5 ppm; oxadiazole methylene protons resonate at δ 4.1–4.3 ppm .

- ¹³C NMR : Carbonyl groups (acetamide C=O) at δ 165–170 ppm; oxadiazole C=N at δ 155–160 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match theoretical m/z (±0.5 Da) .

- HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water gradient, retention time 8–10 min) .

Advanced Research Questions

Q. How do structural modifications to the oxadiazole and tetrahydro-2H-pyran (THP) moieties influence bioactivity, and what methods quantify these effects?

Modifications alter electronic, steric, and pharmacokinetic properties:

- Oxadiazole C3 substituents : Electron-withdrawing groups (e.g., 4-Cl-phenyl) enhance target binding via dipole interactions. Substituted analogs show 3-fold higher binding affinity (e.g., Ki = 12.3 nM vs. 36.7 nM for phenyl) .

- THP alkylation : Ethyl substitution at THP-C4 improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in microsomal assays) .

- Analytical methods :

-

SPR/ITC : Quantify binding kinetics (KD, kon/koff) to enzymes like COX-2 or kinases .

-

Molecular docking : AutoDock Vina simulations correlate substituent size/logP with binding pocket compatibility .

Modification Site Substituent Binding Affinity (Ki, nM) Method Oxadiazole C3 4-Chlorophenyl 12.3 ± 1.5 ITC Oxadiazole C3 Phenyl 36.7 ± 3.2 SPR THP C4 Ethyl 24.8 ± 2.1 Docking

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines, and what validation protocols ensure reproducibility?

Discrepancies often arise from cell-specific factors:

- Experimental controls :

- Use triplicate technical replicates in MTT assays with normalization to untreated controls .

- Test serum lot consistency to exclude nutrient-dependent effects .

- Orthogonal validation :

- Confirm apoptosis via flow cytometry (Annexin V/PI) alongside caspase-3 ELISA .

- Address efflux pump interference (e.g., ABCB1 inhibition with verapamil in resistant lines) .

- Statistical rigor : IC50 values should derive from nonlinear regression (R² > 0.95) across ≥3 independent experiments .

Methodological Challenges & Solutions

Q. What strategies optimize reaction scalability while maintaining purity for oxadiazole-acetamide derivatives?

- Stepwise scaling : Start with 1 mmol bench-scale reactions to optimize stoichiometry before kilogram-scale synthesis .

- In-line monitoring : Use FTIR or ReactIR to track intermediate formation and terminate reactions at >90% conversion .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factors and reduce waste .

Q. How can researchers validate the metabolic stability of this compound, and what in vitro models predict in vivo performance?

- Liver microsomes : Incubate with NADPH (1 mM) for 60 min; quantify parent compound via LC-MS/MS. Low clearance (<12 mL/min/kg) indicates suitability for oral dosing .

- Caco-2 permeability : Apparent permeability (Papp) >1 × 10⁻⁶ cm/s suggests good intestinal absorption .

- CYP inhibition assays : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.